2-(2-fluoro-4-methylphenoxy)acetic acid
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Overview
Description
2-(2-fluoro-4-methylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a fluoro and methyl group attached to the phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-4-methylphenoxy)acetic acid typically involves the reaction of 2-fluoro-4-methylphenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-4-methylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
2-(2-fluoro-4-methylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can enhance binding affinity and selectivity towards these targets. The acetic acid moiety may participate in hydrogen bonding or ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenol
- 2-Fluoro-4-methylbenzoic acid
- 2-Fluoro-4-methylbenzyl alcohol
Uniqueness
2-(2-fluoro-4-methylphenoxy)acetic acid is unique due to the presence of both fluoro and methyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties such as enhanced stability, increased binding affinity, and improved pharmacokinetic profiles.
Properties
IUPAC Name |
2-(2-fluoro-4-methylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGHXRQXLOWXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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